Ethyl 2-(4-bromo-2-nitrophenoxy)acetate
Overview
Description
Ethyl 2-(4-bromo-2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H10BrNO5. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)acetate typically involves the reaction of 4-bromo-2-nitrophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-2-nitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or sulfuric acid.
Major Products Formed
Nucleophilic substitution: Products include substituted phenoxyacetic acid derivatives.
Reduction: The major product is Ethyl 2-(4-amino-2-nitrophenoxy)acetate.
Hydrolysis: The major product is 2-(4-bromo-2-nitrophenoxy)acetic acid.
Scientific Research Applications
Ethyl 2-(4-bromo-2-nitrophenoxy)acetate is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: For the development of potential pharmaceutical agents.
Material science: In the preparation of functionalized polymers and materials.
Biological studies: As a probe to study enzyme interactions and biochemical pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-2-nitrophenoxy)acetate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is reduced to an amino group, which can participate in further chemical transformations. The ester group can be hydrolyzed to a carboxylic acid, which can then form salts or esters with other compounds .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromo-2-fluorophenoxy)acetate
- Ethyl 2-(4-bromo-2-chlorophenoxy)acetate
- Ethyl 2-(4-bromo-2-methylphenoxy)acetate
Uniqueness
Ethyl 2-(4-bromo-2-nitrophenoxy)acetate is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring. This combination of substituents imparts distinct reactivity and chemical properties, making it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-nitrophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO5/c1-2-16-10(13)6-17-9-4-3-7(11)5-8(9)12(14)15/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRPEZQNZGHKTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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